7-Bromo-4-chloro-1,3-benzothiazol-2-amine chemical structure and properties
7-Bromo-4-chloro-1,3-benzothiazol-2-amine chemical structure and properties
An In-Depth Technical Guide to 7-Bromo-4-chloro-1,3-benzothiazol-2-amine: A Key Scaffold for Drug Discovery
Executive Summary
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 7-Bromo-4-chloro-1,3-benzothiazol-2-amine. The strategic placement of chloro and bromo substituents on the benzene ring, combined with the reactive 2-amino group, makes this molecule a valuable and versatile building block for the synthesis of novel therapeutic agents.[3] This document, intended for researchers and drug development professionals, will cover the molecule's core properties, a validated synthesis protocol, characterization data, its potential in medicinal chemistry, and essential safety protocols.
Core Molecular Profile
Chemical Identity and Structure
7-Bromo-4-chloro-1,3-benzothiazol-2-amine is a halogenated bicyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a thiazole ring, with an exocyclic amine at the 2-position.
Caption: Chemical structure of 7-Bromo-4-chloro-1,3-benzothiazol-2-amine.
Key Identifiers and Physicochemical Properties
The fundamental properties of this molecule are summarized below. These identifiers are crucial for database searches, procurement, and regulatory documentation.
| Property | Value | Reference |
| IUPAC Name | 7-bromo-4-chloro-1,3-benzothiazol-2-amine | [4] |
| CAS Number | 1342623-73-7 | [4] |
| Molecular Formula | C₇H₄BrClN₂S | [4] |
| Molecular Weight | 263.54 g/mol | [4] |
| InChI Key | IRRIHAXGKUQPLS-UHFFFAOYSA-N | [4] |
| Physical Form | Powder | [4] |
| Storage Temperature | Room Temperature | [4] |
| Solubility (Predicted) | Soluble in organic solvents like DMSO, DMF; sparingly soluble in alcohols; insoluble in water. | Inferred from related structures |
Synthesis and Characterization
Synthetic Strategy: The Hugershoff Reaction
The synthesis of 2-aminobenzothiazoles is most effectively achieved through the oxidative cyclization of an appropriately substituted aniline with a thiocyanate salt, a method derived from the work of Hugershoff and further refined over the years.[1][5] This one-pot reaction is robust and generally provides good yields. The key is the in situ generation of thiocyanogen ((SCN)₂), a transient electrophile that attacks the aniline ring, leading to cyclization.
The logical starting material for this synthesis is 3-Bromo-6-chloroaniline . The positions of the halogens on this precursor directly correspond to the final substitution pattern on the benzothiazole product.
Caption: Synthetic workflow for 7-Bromo-4-chloro-1,3-benzothiazol-2-amine.
Experimental Protocol
This protocol is a self-validating system adapted from established methods for halogenated 2-aminobenzothiazoles.[3][5]
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-bromo-6-chloroaniline (0.01 mol) and potassium thiocyanate (0.02 mol) in glacial acetic acid (30 mL).
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Cooling: Cool the mixture to below 10°C using an ice-water bath. Maintaining this low temperature is critical to control the exothermic reaction and prevent the formation of undesired byproducts.
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Bromine Addition: Prepare a solution of bromine (0.01 mol) in 5 mL of glacial acetic acid. Add this solution dropwise to the stirred aniline mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The appearance of a solid precipitate (the hydrobromide salt of the product) is expected.
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Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion.
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Isolation of Intermediate Salt: Filter the reaction mixture to collect the precipitated salt. Wash the solid with a small amount of cold acetic acid and then with diethyl ether to remove impurities.
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Neutralization: Suspend the collected salt in warm water (50 mL) and neutralize by the slow addition of 25% aqueous ammonia solution until the pH is approximately 8-9. This deprotonates the salt to yield the free amine.
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Final Product Isolation: The free amine precipitates as a solid. Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum.
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Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the purified 7-Bromo-4-chloro-1,3-benzothiazol-2-amine.
Anticipated Spectroscopic Profile
While specific spectral data for this exact molecule is not widely published, its profile can be reliably predicted based on its structure and data from analogous compounds.[5][6][7]
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¹H NMR (in DMSO-d₆): The spectrum should exhibit two distinct signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. These protons will appear as doublets due to ortho-coupling. A broad singlet corresponding to the two protons of the amino (-NH₂) group will also be present, which is exchangeable with D₂O.
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¹³C NMR (in DMSO-d₆): The spectrum is expected to show 7 distinct signals for the 7 carbon atoms in the structure. The carbon atom at the 2-position (C=N) will be significantly downfield (approx. 165-170 ppm). The other six carbons of the fused ring system will appear in the typical aromatic region (approx. 110-150 ppm).
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FT-IR (KBr Pellet, cm⁻¹): Key vibrational bands are expected for N-H stretching of the primary amine (two bands around 3300-3450 cm⁻¹), C=N stretching of the thiazole ring (around 1630-1650 cm⁻¹), and C-Cl and C-Br stretching in the fingerprint region.[6]
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Mass Spectrometry (EI-MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak. Due to the presence of bromine and chlorine, a distinctive isotopic pattern will be observed: (M⁺), (M+2)⁺, and (M+4)⁺ peaks with intensities dictated by the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
Application in Drug Discovery
Chemical Reactivity and Derivatization Potential
The primary site of reactivity for further synthesis is the 2-amino group. Its nucleophilic character allows for a wide range of chemical transformations, enabling the creation of diverse compound libraries.
Caption: Key derivatization pathways from the 2-amino group.
This versatility allows chemists to append various pharmacophores to the benzothiazole core, systematically probing structure-activity relationships (SAR).
A Scaffold of Biological Significance
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently associated with a broad spectrum of biological activities.[8][9][10] The introduction of halogen atoms like chlorine and bromine often enhances pharmacological potency due to favorable changes in lipophilicity, metabolic stability, and target binding affinity.
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Antimicrobial and Antifungal Activity: Many substituted 2-aminobenzothiazoles have demonstrated significant activity against various bacterial and fungal strains.[5][11]
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Anticancer Potential: The benzothiazole ring is a key component of several compounds investigated as anticancer agents, acting through mechanisms like enzyme inhibition (e.g., tyrosine kinases) and apoptosis induction.[2]
-
Neuroprotective and Anticonvulsant Effects: Derivatives of this scaffold have been explored for neurological disorders. The FDA-approved drug Riluzole, used for ALS, is a 2-aminobenzothiazole derivative, highlighting the scaffold's potential in CNS drug development.[8][9]
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Anti-inflammatory and Analgesic Properties: The rigid, planar structure of the benzothiazole system is suitable for interacting with enzyme active sites involved in inflammation pathways.[8]
Safety and Handling
Proper handling of 7-Bromo-4-chloro-1,3-benzothiazol-2-amine is essential to ensure laboratory safety.
Hazard Identification
Based on supplier safety data, the compound presents the following hazards:
| GHS Pictogram | Code | Hazard Statement | Reference |
| GHS07 (Exclamation Mark) | H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] | |
| H319 | Causes serious eye irritation | [4] | |
| H335 | May cause respiratory irritation | [4] |
Recommended Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the compound.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[12]
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.[12]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
References
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International Journal of Research in Pharmacy and Chemistry (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC. Available at: [Link]
-
Scholars Research Library (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Available at: [Link]
-
MDPI (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
PubChem. 7-Bromobenzothiazole. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
SAS Publishers (2015). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Scholars Academic Journal of Pharmacy. Available at: [Link]
-
World Journal of Pharmaceutical Research (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. WJPR. Available at: [Link]
-
International Journal of Scientific Research in Science and Technology (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. IJSRST. Available at: [Link]
-
Université catholique de Louvain (2013). 2-Aminobenzothiazole derivatives: A new class of antifungal agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
American Elements. Benzothiazoles. American Elements. Available at: [Link]
-
National Center for Biotechnology Information (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. Available at: [Link]
-
ResearchGate. 13 C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl 3 , 7 signals (3CH, 4C 4 ). Available at: [Link]
-
MDPI (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. 7-bromo-4-chloro-1,3-benzothiazol-2-amine | 1342623-73-7 [sigmaaldrich.com]
- 5. ijrpc.com [ijrpc.com]
- 6. saspublishers.com [saspublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. facm.ucl.ac.be [facm.ucl.ac.be]
- 12. echemi.com [echemi.com]
